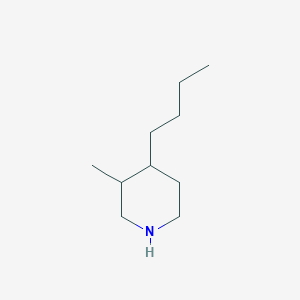amine](/img/structure/B13308787.png)
[(4-Methylmorpholin-2-yl)methyl](3-methylpentan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylmorpholin-2-yl)methylamine is an organic compound with the molecular formula C12H26N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of both morpholine and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methylamine typically involves the reaction of 4-methylmorpholine with an appropriate alkylating agent under controlled conditions. One common method involves the use of 3-methylpentan-2-ylamine as the alkylating agent. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of (4-Methylmorpholin-2-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylmorpholin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Methylmorpholin-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(4-Methylmorpholin-2-yl)methylamine can be compared with other similar compounds, such as:
(4-Methylmorpholin-2-yl)methylamine: Similar structure but with a different alkyl substituent.
(4-Methylmorpholin-2-yl)methylamine: Another derivative with a different alkyl group.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}amine: A quinazoline derivative with morpholine and amine groups.
The uniqueness of (4-Methylmorpholin-2-yl)methylamine lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C12H26N2O |
|---|---|
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
3-methyl-N-[(4-methylmorpholin-2-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C12H26N2O/c1-5-10(2)11(3)13-8-12-9-14(4)6-7-15-12/h10-13H,5-9H2,1-4H3 |
InChI-Schlüssel |
RHHMXWYRZLDZNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)NCC1CN(CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308711.png)

![Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)

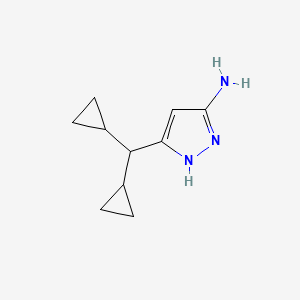
![4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13308735.png)
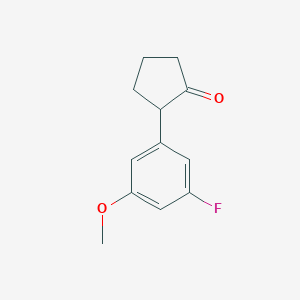
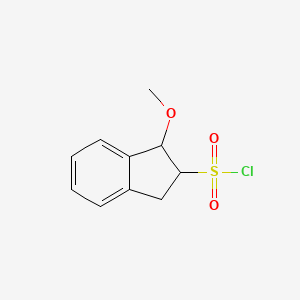
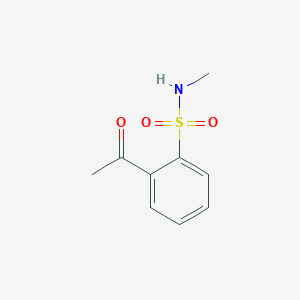
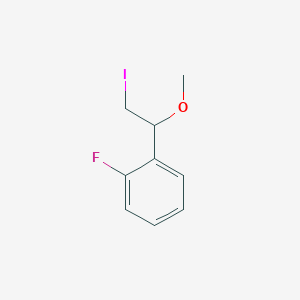
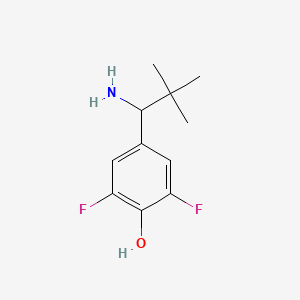
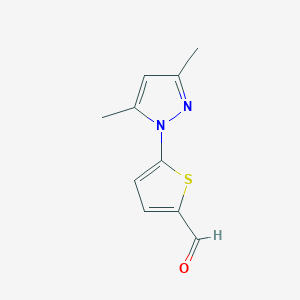
![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
